
3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid typically involves the selective displacement of chloride at the C4 position of the pyrimidine ring. One common method involves the reaction of tert-butyl N-(3-aminophenyl) carbamate with a suitable pyrimidine derivative to yield the intermediate product. This intermediate is then reacted with another substrate, such as 4-(2-methoxyethoxy)aniline, to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom at the C6 position can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide synthesis, thereby exerting antiviral or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid: Similar structure but lacks the additional amino group.
2-Amino-4-chloropyrimidin-6-ylamino)propanoic acid: Similar structure but with different positioning of the chlorine and amino groups.
Uniqueness
3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid is unique due to its specific arrangement of functional groups, which can result in distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C7H9ClN4O2 |
|---|---|
分子量 |
216.62 g/mol |
IUPAC 名称 |
3-[(2-amino-6-chloropyrimidin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C7H9ClN4O2/c8-4-3-5(12-7(9)11-4)10-2-1-6(13)14/h3H,1-2H2,(H,13,14)(H3,9,10,11,12) |
InChI 键 |
LHTVHBUNWKHINO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(N=C1Cl)N)NCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





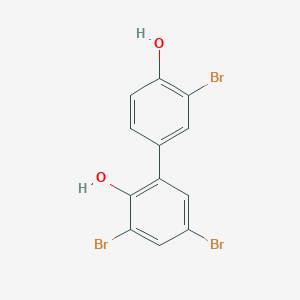
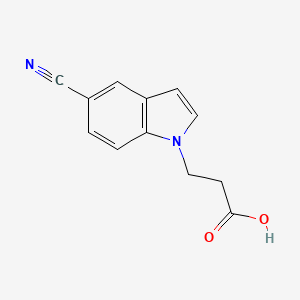

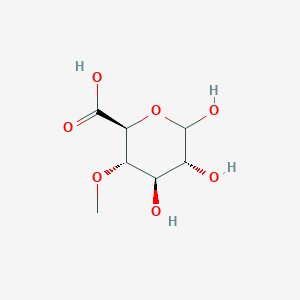
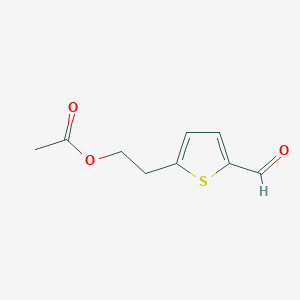
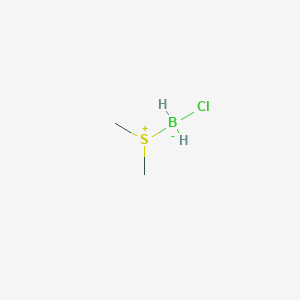
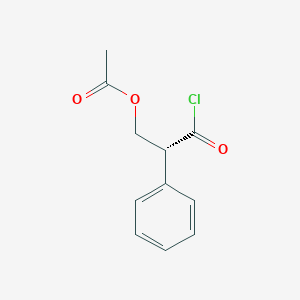

![{4-[(Phenylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B13859981.png)

![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-ol](/img/structure/B13859990.png)
